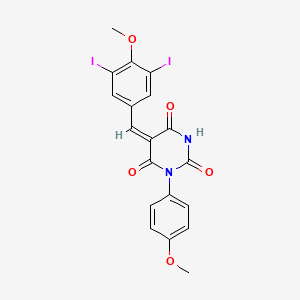![molecular formula C18H16BrN3OS B11683844 (Naphthalen-1-ylamino)-acetic acid [1-(5-bromo-thiophen-2-yl)-ethylidene]-hydraz](/img/structure/B11683844.png)
(Naphthalen-1-ylamino)-acetic acid [1-(5-bromo-thiophen-2-yl)-ethylidene]-hydraz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE is a complex organic compound that features a bromothiophene moiety and a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the hydrazone: This step involves the reaction of 5-bromothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with naphthylamine in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1E)-1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
N’-[(1E)-1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-[(1E)-1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions could influence various molecular pathways, making it a candidate for further pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1E)-1-(4-BROMOTHIOPHEN-2-YL)ETHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE
- N’-[(1E)-1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE
Uniqueness
N’-[(1E)-1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE is unique due to the presence of both a bromothiophene and a naphthyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H16BrN3OS |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C18H16BrN3OS/c1-12(16-9-10-17(19)24-16)21-22-18(23)11-20-15-8-4-6-13-5-2-3-7-14(13)15/h2-10,20H,11H2,1H3,(H,22,23)/b21-12+ |
Clé InChI |
WBLUMGUKLDDTPS-CIAFOILYSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC=C(S3)Br |
SMILES canonique |
CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683762.png)
![(2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid](/img/structure/B11683769.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11683773.png)
![N'-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11683784.png)

![N'-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11683798.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11683809.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11683811.png)
![ethyl 5-{[(4-tert-butylphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11683820.png)
![3-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11683826.png)

![4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11683832.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11683833.png)
